amino}ethoxy)benzoic acid CAS No. 1280213-15-1](/img/no-structure.png)

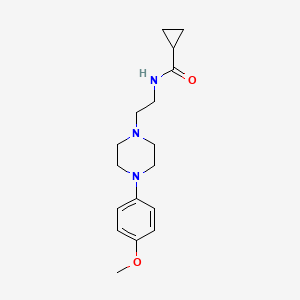

3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

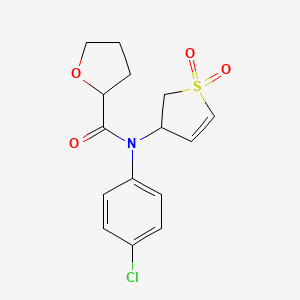

3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid, or TBEMEBA, is a synthetic organic compound with a variety of uses in scientific research. TBEMEBA has been used in a variety of applications, from synthesis to drug discovery, and is a versatile and powerful tool for scientists.

Wissenschaftliche Forschungsanwendungen

Crystallography and Magnetism

Research on the crystallography and magnetism of similar compounds, such as 3-(N-tert-butyl-N-aminoxyl)benzoic acid, reveals its ability to crystallize forming chains with antiparallel arrangements. These arrangements are joined by complementary carboxylic acid two-point hydrogen bonds. Solid-state magnetic susceptibility studies of this compound indicate antiferromagnetic downturns at lower temperatures, suggesting phase changes or the presence of multiple competing exchange interactions (Baskett & Lahti, 2005).

Enantioselective Syntheses

Another research application of related compounds involves the enantioselective synthesis of N-Boc-protected amino acids, demonstrating the compound's utility in producing highly lipophilic, conformationally rigid amino acids. This application is pivotal for creating substances with specific chirality and properties, relevant in pharmaceuticals and materials science (Medina et al., 2000).

Complexing Ability and Coordination Chemistry

The ability to form complexes is a significant application of these compounds. For instance, research into the complexing ability of related benzoic acid derivatives has shown that they can serve as O,N,O-tridentate ligands, forming nickel(II) and copper(II) complexes. This illustrates their potential in developing new materials with specific magnetic or catalytic properties (Kudyakova et al., 2009).

Luminescence and Photophysical Properties

Certain derivatives, such as those incorporating oxoindole linkages, have been studied for their diastereoselectivity and potential in forming structures with specific photophysical properties. These findings highlight the applications of these compounds in creating materials with desired optical characteristics (Ravikumar et al., 2015).

Peptide Conformation

The study of the crystal structure of related compounds, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, provides insights into the role of N-methylation in determining peptide conformation. This research has implications for understanding peptide structure and function, relevant in biochemistry and pharmacology (Jankowska et al., 2002).

These examples demonstrate the broad range of scientific research applications of "3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid" and related compounds, spanning from crystallography and magnetism to enantioselective syntheses, complexing ability, luminescence, and peptide conformation studies. Each of these areas offers unique insights into the chemical and physical properties of these compounds, underscoring their importance in advancing scientific knowledge and applications.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid involves the protection of the amine group, followed by the reaction with 2-(bromomethyl)benzoic acid and deprotection of the amine group.", "Starting Materials": [ "2-(bromomethyl)benzoic acid", "N-methylglycine tert-butyl ester", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Protection of the amine group by reacting N-methylglycine tert-butyl ester with hydrochloric acid in diethyl ether", "Reaction of the protected amine with 2-(bromomethyl)benzoic acid in methanol and sodium hydroxide to form the ester", "Deprotection of the amine group by reacting the ester with sodium bicarbonate in ethyl acetate to form the final product, 3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid", "Purification of the final product by recrystallization from ethyl acetate and drying with sodium chloride" ] } | |

CAS-Nummer |

1280213-15-1 |

Molekularformel |

C15H21NO5 |

Molekulargewicht |

295.335 |

IUPAC-Name |

3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)8-9-20-12-7-5-6-11(10-12)13(17)18/h5-7,10H,8-9H2,1-4H3,(H,17,18) |

InChI-Schlüssel |

GYDOEOJULNJMSL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)C(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-4-ylpropanoic acid](/img/structure/B2518993.png)

![methyl 4-[[2-[(E)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2518999.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)